molecular formula C12H11Cl2NO5 B12195265 Dimethyl [(2,4-dichlorobenzoyl)amino]malonate

Dimethyl [(2,4-dichlorobenzoyl)amino]malonate

Cat. No.: B12195265
M. Wt: 320.12 g/mol
InChI Key: CZELNJMUGLKMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [(2,4-dichlorobenzoyl)amino]malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a dichlorobenzoyl group attached to an amino group, which is further connected to a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [(2,4-dichlorobenzoyl)amino]malonate typically involves the reaction of dimethyl malonate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of dimethyl malonate attacks the carbonyl carbon of 2,4-dichlorobenzoyl chloride, resulting in the formation of the desired product.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0-25°C
  • Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(2,4-dichlorobenzoyl)amino]malonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The dichlorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dichlorobenzoic acid derivatives.

    Reduction: Formation of dichloroaniline or dichlorobenzyl alcohol derivatives.

    Substitution: Formation of substituted malonates with various functional groups.

Scientific Research Applications

Dimethyl [(2,4-dichlorobenzoyl)amino]malonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl [(2,4-dichlorobenzoyl)amino]malonate involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction processes.

    Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in chemical reactions that alter cellular functions.

Comparison with Similar Compounds

Dimethyl [(2,4-dichlorobenzoyl)amino]malonate can be compared with other similar compounds such as:

    Dimethyl [(2,4-difluorobenzoyl)amino]malonate: Similar structure but with fluorine atoms instead of chlorine, leading to different reactivity and applications.

    Dimethyl [(2,4-dibromobenzoyl)amino]malonate:

    Dimethyl [(2,4-dimethylbenzoyl)amino]malonate: Methyl groups instead of chlorine, affecting the compound’s steric and electronic properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of dichlorobenzoyl and malonate moieties makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C12H11Cl2NO5

Molecular Weight

320.12 g/mol

IUPAC Name

dimethyl 2-[(2,4-dichlorobenzoyl)amino]propanedioate

InChI

InChI=1S/C12H11Cl2NO5/c1-19-11(17)9(12(18)20-2)15-10(16)7-4-3-6(13)5-8(7)14/h3-5,9H,1-2H3,(H,15,16)

InChI Key

CZELNJMUGLKMOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)NC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.